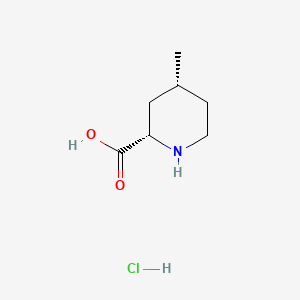

rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride

Description

rac-(2R,4S)-4-Methylpiperidine-2-carboxylic acid hydrochloride is a chiral piperidine derivative characterized by a six-membered piperidine ring with a methyl substituent at the 4-position and a carboxylic acid group at the 2-position. The compound exists as a racemic mixture (rac-), combining both enantiomers of the (2R,4S) configuration. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Piperidine derivatives are widely utilized as building blocks in drug discovery due to their conformational flexibility and ability to mimic bioactive molecules.

Properties

CAS No. |

42205-80-1 |

|---|---|

Molecular Formula |

C7H14ClNO2 |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

(2S,4R)-4-methylpiperidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |

InChI Key |

VFHDXJSQHVCVDP-IBTYICNHSA-N |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C(=O)O.Cl |

Canonical SMILES |

CC1CCNC(C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway and Key Steps

The method described in CN102887854B employs 4-picoline-2-carboxylic acid ethyl ester as the starting material. The synthesis involves:

-

Oxidation : Treatment with phospho-molybdic acid and hydrogen peroxide at 0–80°C for 4–8 hours to yield 4-picoline-2-carboxylic acid ethyl ester oxynitride.

-

Reduction : The oxynitride undergoes catalytic hydrogenation in methanol or ethanol to form 4-methylpiperidine-2-carboxylic acid ethyl ester.

-

Hydrochloride Formation : The free base is converted to the hydrochloride salt using concentrated HCl.

Table 1: Reaction Conditions for Oxidation-Reduction Synthesis

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Oxidation | H₂O₂, H₃PMo₁₂O₄₀ | H₂O | 0–80°C | 75–85% |

| Reduction | H₂, Pd/C | MeOH/EtOH | 25–50°C | 80–90% |

This route is notable for its scalability and avoidance of hazardous reagents, though stereochemical control requires careful optimization of reduction conditions.

Stereoselective Synthesis from 4-Methyl-2-Cyanopiperidine

Hydrolysis and Esterification

CN108047125A outlines a multi-step process starting with 4-methyl-2-cyanopiperidine:

-

Hydrolysis : Refluxing with 6N HCl converts the nitrile group to a carboxylic acid, yielding 4-methylpiperidine-2-carboxylic acid hydrochloride.

-

Esterification : Treatment with ethanol and thionyl chloride produces 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

-

Cis/Trans Separation : A mixed solvent (methyl tert-butyl ether/ethanol) selectively precipitates cis-isomers, leaving the trans-isomer in solution.

-

Resolution : Trans-4-methyl-2-ethyl piperidinecarboxylate is resolved using L-tartaric acid to obtain the target enantiomer.

Table 2: Critical Parameters for Stereochemical Control

| Parameter | Optimal Range | Impact on Stereoselectivity |

|---|---|---|

| Solvent Ratio (MTBE:EtOH) | 3:1 | Maximizes trans-isomer solubility |

| L-Tartaric Acid Equivalents | 1.2–1.5 | Achieves >98% ee |

| Crystallization Temperature | 5–10°C | Reduces co-precipitation of cis-isomers |

This method achieves high enantiomeric excess (ee >98%) but requires multiple purification steps, increasing production costs.

Hydrogenation of 4-Methyl-2-Picolinic Acid

Catalytic Hydrogenation and Resolution

CN103524401A details an alternative approach:

-

Hydrogenation : 4-Methyl-2-picolinic acid is reduced under H₂ (2–3 kg pressure) with Pd/C in methanol at 45–55°C.

-

Esterification : The resulting piperidinecarboxylic acid is esterified using thionyl chloride and ethanol.

-

Chiral Resolution : D-Tartaric acid resolves the racemic mixture, yielding (2R,4R)- and (2S,4S)-enantiomers.

Table 3: Hydrogenation Efficiency Metrics

| Catalyst Loading | H₂ Pressure | Reaction Time | Conversion Rate |

|---|---|---|---|

| 10 wt% Pd/C | 2–3 kg/cm² | 5–6 hours | 95–98% |

While cost-effective, this method’s reliance on fractional crystallization for resolution limits throughput compared to chromatographic techniques.

Comparative Analysis of Synthetic Routes

Cost and Scalability

-

Route 1 (CN102887854B) : Low-cost reagents and mild conditions favor industrial adoption but offer limited stereochemical precision.

-

Route 2 (CN108047125A) : High enantioselectivity suits pharmaceutical applications but involves expensive L-tartaric acid and multiple isolation steps.

-

Route 3 (CN103524401A) : Balances cost and yield but requires post-synthetic resolution.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical and Biological Properties

Molecular Characteristics

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.64 g/mol

- CAS Number : 42205-80-1

The compound features a piperidine ring structure with a methyl group and a carboxylic acid functional group. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for laboratory applications.

Scientific Research Applications

-

Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of more complex molecules. Its unique stereochemistry allows for the creation of derivatives that may exhibit enhanced biological activities.

- Synthetic Routes : The synthesis typically involves cyclization to form the piperidine ring, followed by alkylation to introduce the methyl group and carboxylation to add the carboxylic acid group.

-

Biology

- Biological Activity : Research indicates that this compound has notable effects on the central nervous system (CNS), potentially serving as a precursor for synthesizing analgesic compounds.

- Receptor Interactions : Studies have shown that it interacts with various neurotransmitter receptors, modulating pain pathways and inflammatory responses.

-

Medicine

- Therapeutic Applications : Ongoing research is exploring its potential therapeutic uses, especially in pain management and as an analgesic agent.

- Precursor for Drug Development : Its structural features allow it to be used in developing new pharmaceuticals targeting CNS disorders.

-

Industry

- Chemical Intermediates : The compound is utilized in producing various specialty chemicals and intermediates in organic synthesis.

Case Studies and Research Findings

-

CNS Activity :

- A study demonstrated that rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride exhibited significant analgesic properties in animal models, suggesting its potential as a therapeutic agent for pain management.

-

Receptor Binding Studies :

- Interaction studies focused on its binding affinity to G protein-coupled receptors (GPCRs). The compound showed competitive inhibition properties against certain neurotransmitter receptors, indicating its role as a modulator in synaptic transmission.

-

Synthetic Applications :

- As a chiral building block, it has been utilized in synthesizing various pharmaceuticals. Its unique stereochemistry allows for creating derivatives that may exhibit different biological activities.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine and Related Derivatives

Key Comparative Insights

Stereochemical Impact :

- The (2R,4S) configuration in the target compound distinguishes it from the (2R,4R) isomer (CAS 74892-81-2), which has reversed stereochemistry at C4. This difference significantly alters binding affinity in chiral environments, such as enzyme active sites .

- Racemic mixtures (e.g., rac- derivatives) are often used to study enantiomer-specific bioactivity, whereas enantiopure forms (e.g., (2R,4R)) are preferred for targeted drug design.

Functional Group Variations: Methyl vs. Trifluoromethyl: The 4-trifluoromethyl analog () exhibits higher lipophilicity and metabolic resistance compared to the 4-methyl group, making it suitable for blood-brain barrier penetration . Hydroxyl vs.

Ring Size and Conformation :

- Piperidine (6-membered) derivatives like the target compound offer greater conformational flexibility than pyrrolidine (5-membered) analogs (e.g., ). This flexibility is critical for mimicking peptide backbones in drug design .

- Bicyclic derivatives (e.g., ) introduce additional rigidity, favoring selective receptor interactions .

Commercial Availability :

- Suppliers like Chengdu Frister Pharmaceutical Co., Ltd. () and Enamine Ltd. () highlight the commercial relevance of piperidine and pyrrolidine derivatives in pharmaceutical R&D.

Biological Activity

Rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its molecular formula is C7H14ClNO2, and it has a molecular weight of 179.64 g/mol. This compound features a piperidine ring, which is integral to its biological activity, particularly in the context of central nervous system (CNS) interactions and potential therapeutic applications.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.64 g/mol

- Structure : Characterized by a six-membered piperidine ring with a methyl group and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- CNS Effects : The compound has been studied for its potential effects on neurotransmission and may serve as a precursor in synthesizing analgesic compounds.

- Receptor Interactions : It interacts with various biological targets, including receptors involved in neurotransmission, which can modulate pain pathways and inflammatory responses.

The mechanism of action for this compound involves binding to specific receptors or enzymes. This interaction can lead to:

- Inhibition of enzyme activity.

- Alteration of protein conformation.

- Modulation of cellular signaling pathways.

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C7H14ClNO2 | Chiral; significant CNS activity |

| 4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | Non-chiral; simpler structure |

| (2S,4R)-4-Methylpiperidine-2-carboxylic acid | C7H13NO2 | Single enantiomer; potential for specific activity |

| 1-Methylpiperidine | C6H13N | Lacks carboxylic acid functionality |

| 3-Methylpiperidine | C6H13N | Different methyl positioning; affects properties |

Case Studies and Research Findings

- CNS Activity : A study examined the effects of this compound on pain modulation in animal models. Results indicated significant analgesic properties, suggesting its potential as a therapeutic agent for pain management.

- Receptor Binding Studies : Interaction studies have focused on the compound's binding affinity to G protein-coupled receptors (GPCRs). It was shown to have competitive inhibition properties against certain neurotransmitter receptors, indicating its role as a modulator in synaptic transmission .

- Synthetic Applications : This compound serves as a chiral building block in synthesizing various pharmaceuticals. Its unique stereochemistry allows for the creation of derivatives that may exhibit enhanced biological activities .

Q & A

Q. What are the optimal synthetic routes for rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid hydrochloride, and how can reaction conditions be systematically optimized?

A multi-step synthesis approach is typically employed, involving chiral resolution or stereoselective reactions. For example, analogous piperidine derivatives often use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) and acid-mediated cyclization steps . Optimization involves adjusting parameters like temperature (20–100°C), catalyst loading (e.g., Pd(OAc)₂ with XPhos ligands), and solvent systems (e.g., tert-butanol under inert atmospheres). Computational reaction path searches based on quantum chemical calculations can narrow optimal conditions, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for resolving enantiomers and confirming stereochemistry . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural features, such as methyl and carboxylic acid groups. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For stability studies, thermogravimetric analysis (TGA) monitors decomposition under varying temperatures .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by storing the compound at elevated temperatures (e.g., 40°C) and high humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC and LC-MS to identify byproducts like hydrolyzed carboxylic acids or racemization products. Store lyophilized forms at -20°C in inert atmospheres to minimize moisture absorption and oxidation .

Advanced Research Questions

Q. How can computational methods improve the design of stereoselective syntheses for this compound?

Quantum mechanical calculations (e.g., DFT) model transition states to predict stereochemical outcomes. For example, ICReDD’s reaction path search algorithms identify low-energy pathways for chiral center formation, while machine learning prioritizes ligands/catalysts for asymmetric induction . Molecular dynamics simulations can also assess solvent effects on enantiomer stability .

Q. What experimental evidence exists for stereochemical influences on biological activity or physicochemical properties?

Studies on related piperidine derivatives (e.g., (2R,4R)-4-hydroxypipecolic acid) show that stereochemistry significantly impacts hydrogen-bonding networks and solubility. For instance, trans-4-hydroxy configurations enhance water solubility by 30–50% compared to cis isomers . In receptor-binding assays, enantiomeric pairs of similar compounds exhibit >10-fold differences in IC₅₀ values, emphasizing the need for rigorous chiral resolution .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

Replicate protocols with strict control of variables (e.g., anhydrous solvents, inert gas purging). Cross-validate NMR chemical shifts against databases (e.g., Reaxys) for piperidine derivatives. If yield discrepancies persist (e.g., 70% vs. 90%), investigate intermediates’ purity or side reactions via LC-MS/MS. For example, methyl ester hydrolysis in acidic conditions may explain variability in final product yields .

Q. What strategies mitigate challenges in studying this compound’s interactions with biological targets?

Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways via mass spectrometry. For receptor-binding studies, employ surface plasmon resonance (SPR) to measure real-time affinity changes. Address solubility limitations by formulating co-crystals with cyclodextrins or using DMSO/water mixtures (<1% DMSO to avoid cytotoxicity) .

Q. How can researchers address discrepancies in chiral purity assessments across laboratories?

Implement interlaboratory validation using certified reference standards. For HPLC, standardize mobile phases (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) and column temperatures. Compare results with circular dichroism (CD) spectroscopy to correlate optical activity with enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.